molecular formula C12H20N2O3S B7084226 N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide

Cat. No.: B7084226
M. Wt: 272.37 g/mol
InChI Key: UZIQFCYEIPCFJF-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide is a complex organic compound with a unique structure that combines a cyclopropane ring, a sulfonamide group, and a furan ring

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-13(2)7-8-14(10-11-4-3-9-17-11)18(15,16)12-5-6-12/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIQFCYEIPCFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CO1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfonamide group and the furan ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the cyclopropane ring and sulfonamide group.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide group instead of a furan ring.

Uniqueness

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, a sulfonamide group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

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